2-Fluoropropane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

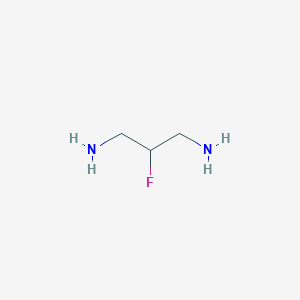

2-Fluoropropane-1,3-diamine is an organic compound with the molecular formula C3H9FN2 It is a fluorinated diamine, which means it contains two amine groups (-NH2) and one fluorine atom attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropropane-1,3-diamine typically involves the fluorination of a suitable precursor, such as 1,3-diaminopropane. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, is used to replace a leaving group (e.g., a halide) on the propane backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoropropane-1,3-diamine serves as an important building block in organic synthesis due to its unique chemical properties. Its fluorinated structure enhances reactivity and selectivity in various chemical reactions.

Aminofluorination Reactions

Research has demonstrated that this compound derivatives can be synthesized via aminofluorination processes. These reactions utilize hypervalent iodine reagents to achieve diastereoselective outcomes, producing various functionalized diamines that are useful in further synthetic applications .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Aminofluorination | Utilizes hypervalent iodine for selective fluorination | |

| Reductive Ring-opening | Converts imidazolines to diamines |

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals, particularly as a precursor for synthesizing bioactive molecules.

Antibacterial Activity

Studies indicate that derivatives of this compound exhibit broad-spectrum antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat resistant strains .

Materials Science

In materials science, this compound is utilized for synthesizing polymers and complex metal structures.

Polymer Synthesis

The compound can be used to create polyamides and polyimides with enhanced thermal stability and biocompatibility. Its incorporation into polymer matrices has been shown to improve surface properties and adhesion characteristics, making it suitable for biomedical applications .

Table 2: Applications in Polymer Science

| Application | Description | Reference |

|---|---|---|

| Polyamide Synthesis | Enhances thermal stability and biocompatibility | |

| Metal Complex Formation | Utilized in synthesizing bulky metal complexes |

Case Study 1: Antibacterial Compound Development

A study focused on the synthesis of indole-based compounds using this compound as a key intermediate demonstrated its effectiveness in producing new antibiotics with enhanced activity against resistant bacteria. The fluorinated amine facilitated the formation of complex structures that exhibited potent antibacterial properties .

Case Study 2: Polymer Coatings

Research on the use of this compound in creating copolymer coatings showed significant improvements in biocompatibility and mechanical strength. These coatings are particularly beneficial for medical devices that require both durability and compatibility with biological tissues .

Wirkmechanismus

The mechanism of action of 2-Fluoropropane-1,3-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

1,3-Diaminopropane: A non-fluorinated analog with similar structural features but lacking the fluorine atom.

2-Chloropropane-1,3-diamine: A halogenated analog with a chlorine atom instead of fluorine.

2-Bromopropane-1,3-diamine: Another halogenated analog with a bromine atom.

Uniqueness: 2-Fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it valuable in various applications.

Biologische Aktivität

2-Fluoropropane-1,3-diamine is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential therapeutic uses, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound contains a fluorine atom attached to a propane chain with two amine groups. Its molecular formula is C3H10FN2. The presence of fluorine often enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The fluorinated structure can also influence the interaction with biological targets, potentially leading to increased potency compared to non-fluorinated analogs .

Synthesis Methods

The synthesis of this compound typically involves fluoroalkylation techniques. These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the compound's structure and purity.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its role as an inhibitor of specific enzymes. For instance, compounds similar to this compound have been shown to inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is involved in cell signaling pathways related to inflammation and cancer progression. In vitro studies indicate that such inhibition can alter immune responses and reduce tumor growth in experimental models.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds with similar structural features have demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action often involves binding to bacterial DNA or inhibiting critical enzymatic pathways necessary for bacterial survival .

Antitumor Activity

A study evaluating various fluorinated diamines, including this compound, highlighted their potential antitumor activities when complexed with platinum(II). These complexes exhibited significant cytotoxic effects in vitro against several cancer cell lines. The study emphasized the importance of the fluorinated moiety in enhancing biological activity through improved interaction with cellular targets .

Antibacterial Screening

In another investigation focused on antibiotic development, derivatives of this compound were tested against drug-resistant bacterial strains. Results showed that these compounds displayed potent antibacterial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against challenging pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| Platinum(II) complex | 4 | Various cancer cell lines |

Eigenschaften

IUPAC Name |

2-fluoropropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9FN2/c4-3(1-5)2-6/h3H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQUTKBUDACTOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.